![molecular formula C17H19N3O2 B2480060 N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-ethoxybenzamide CAS No. 2177060-58-9](/img/structure/B2480060.png)
N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-ethoxybenzamide, also known as CYM5442, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively target and inhibit the activity of the protein kinase CK2. CK2 is a ubiquitous and pleiotropic serine/threonine kinase that is involved in a wide range of cellular processes, including cell growth, differentiation, apoptosis, and DNA repair. As such, CYM5442 has been investigated for its potential therapeutic applications in cancer, inflammation, and other diseases.
Applications De Recherche Scientifique
- The arrangement of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-ethoxybenzamide (referred to as AH) and its derivatives (3-methyl-AH and 3-nitro-AH) within layered structures has been studied . These materials show potential for nonlinear optical applications due to their dense hydrogen bonding network and dipole moments. Researchers explore their use in optical signal processing, modulators, and light frequency transducers.
- Molecular docking simulations can predict how N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-ethoxybenzamide interacts with specific protein targets. Such studies aid in drug design and understanding ligand-receptor interactions .
Nonlinear Optics and Electro-Optic Materials
Molecular Docking Studies
Mécanisme D'action
Target of Action
The primary target of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-ethoxybenzamide is the Serine/threonine-protein kinase ATR . This protein plays a crucial role in cellular processes such as DNA damage response and cell cycle regulation .
Mode of Action
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-ethoxybenzamide acts as an inhibitor of the Serine/threonine-protein kinase ATR . By inhibiting this kinase, the compound interferes with the protein’s normal function, potentially leading to a variety of cellular effects .
Biochemical Pathways
Given its target, it is likely that the compound impacts pathways related toDNA damage response and cell cycle regulation .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-ethoxybenzamide’s action are likely to be diverse, given the central role of its target in various cellular processes .
Propriétés
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-2-22-16-6-4-3-5-14(16)17(21)18-10-13-9-15(12-7-8-12)20-11-19-13/h3-6,9,11-12H,2,7-8,10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYAHSJGSTVEAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2=CC(=NC=N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-ethoxybenzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.